Cas no 1521554-63-1 (3-Benzofurancarboxylic acid, 7-bromo-2,3-dihydro-)

3-Benzofurancarboxylic acid, 7-bromo-2,3-dihydro-, is a brominated dihydrobenzofuran derivative with a carboxylic acid functional group. This compound is of interest in synthetic organic chemistry due to its potential as a versatile intermediate in the preparation of pharmaceuticals, agrochemicals, and functional materials. The presence of both a reactive bromine substituent and a carboxylic acid group allows for further functionalization through cross-coupling reactions, nucleophilic substitutions, or derivatization. Its dihydrobenzofuran core contributes to structural rigidity, which may enhance binding affinity in biologically active compounds. The product is typically characterized by high purity and stability, making it suitable for research and development applications requiring precise molecular modifications.
3-Benzofurancarboxylic acid, 7-bromo-2,3-dihydro- structure
1521554-63-1 structure
Product Name:3-Benzofurancarboxylic acid, 7-bromo-2,3-dihydro-
CAS No:1521554-63-1
MF:C9H7BrO3
MW:243.054082155228
CID:6398681
PubChem ID:83758663
Update Time:2025-06-28

3-Benzofurancarboxylic acid, 7-bromo-2,3-dihydro- Chemical and Physical Properties

Names and Identifiers

    • 3-Benzofurancarboxylic acid, 7-bromo-2,3-dihydro-
    • 7-BROMO-2,3-DIHYDRO-1-BENZOFURAN-3-CARBOXYLICACID
    • SCHEMBL20480557
    • 7-BROMO-2,3-DIHYDRO-1-BENZOFURAN-3-CARBOXYLIC ACID
    • 1521554-63-1
    • EN300-785149
    • Inchi: 1S/C9H7BrO3/c10-7-3-1-2-5-6(9(11)12)4-13-8(5)7/h1-3,6H,4H2,(H,11,12)
    • InChI Key: BORNSDMZMAQBAY-UHFFFAOYSA-N
    • SMILES: O1C2=C(Br)C=CC=C2C(C(O)=O)C1

Computed Properties

  • Exact Mass: 241.95786g/mol
  • Monoisotopic Mass: 241.95786g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 219
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 46.5Ų

Experimental Properties

  • Density: 1.761±0.06 g/cm3(Predicted)
  • Boiling Point: 361.7±42.0 °C(Predicted)
  • pka: 3.37±0.20(Predicted)

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Additional information on 3-Benzofurancarboxylic acid, 7-bromo-2,3-dihydro-

Introduction to 3-Benzofurancarboxylic acid, 7-bromo-2,3-dihydro (CAS No. 1521554-63-1) and Its Emerging Applications in Chemical Biology

3-Benzofurancarboxylic acid, 7-bromo-2,3-dihydro, identified by the chemical compound identifier CAS No. 1521554-63-1, represents a significant compound in the realm of chemical biology and pharmaceutical research. This heterocyclic aromatic derivative has garnered attention due to its structural complexity and potential biological activities, making it a valuable scaffold for the development of novel therapeutic agents. The presence of both bromine and carboxylic acid functional groups enhances its utility as a building block in synthetic chemistry, enabling diverse modifications that can fine-tune its pharmacological properties.

The molecular structure of 3-Benzofurancarboxylic acid, 7-bromo-2,3-dihydro consists of a benzofuran core substituted with a bromine atom at the 7-position and a carboxylic acid moiety at the 3-position. This arrangement imparts unique electronic and steric properties, which are critical for its interaction with biological targets. The benzofuran ring itself is a well-known pharmacophore found in numerous bioactive molecules, including antiviral, anti-inflammatory, and anticancer agents. The incorporation of the bromine atom further increases the compound's reactivity, facilitating further functionalization through cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig couplings.

In recent years, there has been growing interest in exploring the pharmacological potential of 3-Benzofurancarboxylic acid, 7-bromo-2,3-dihydro and its derivatives. Researchers have leveraged its structural features to design molecules with enhanced binding affinity and selectivity towards specific biological targets. For instance, studies have demonstrated that analogs of this compound exhibit promising activity against enzymes involved in cancer progression. The bromine substituent serves as an excellent handle for medicinal chemists to introduce additional functional groups or to link the molecule to other pharmacophores, thereby expanding its therapeutic applications.

One notable area where 3-Benzofurancarboxylic acid, 7-bromo-2,3-dihydro has shown promise is in the development of kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways and are often dysregulated in diseases such as cancer. By modifying the benzofuran core with appropriate substituents, researchers have been able to generate compounds that selectively inhibit aberrant kinase activity. The carboxylic acid group can be used to form hydrogen bonds with key residues in the kinase active site, while the bromine atom provides a scaffold for further derivatization to optimize binding interactions.

Furthermore, the synthesis of 3-Benzofurancarboxylic acid, 7-bromo-2,3-dihydro has been optimized for scalability and efficiency, making it accessible for large-scale pharmaceutical production. Advanced synthetic methodologies have been employed to achieve high yields and purity levels, ensuring that researchers can reliably incorporate this compound into their drug discovery programs. The availability of high-quality starting materials like CAS No. 1521554-63-1 is instrumental in accelerating the development of novel therapeutics.

The versatility of 3-Benzofurancarboxylic acid, 7-bromo-2,3-dihydro extends beyond kinase inhibition. It has also been explored as a precursor for designing molecules with antimicrobial properties. The benzofuran scaffold is known to interact with bacterial enzymes and cell wall components, leading to inhibition of bacterial growth. By strategically modifying the substituents on the ring system, researchers have generated compounds that exhibit potent activity against resistant strains of bacteria. This underscores the compound's potential as a lead molecule in antimicrobial drug discovery.

Recent advances in computational chemistry have further enhanced the utility of 3-Benzofurancarboxylic acid, 7-bromo-2,3-dihydro in drug design. Molecular modeling techniques allow researchers to predict how different derivatives will interact with biological targets at an atomic level. This enables the rapid screening of vast libraries of compounds to identify those with optimal pharmacokinetic profiles. The integration of experimental data with computational predictions has accelerated the process of identifying promising candidates for further development.

The role of CAS No. 1521554-63-1 as an intermediate in synthetic chemistry cannot be overstated. Its structural features make it an ideal candidate for diversification through various chemical transformations. For example, palladium-catalyzed cross-coupling reactions can be employed to introduce aryl or vinyl groups at specific positions on the benzofuran ring. These modifications can significantly alter the electronic properties of the molecule and influence its biological activity.

In conclusion,3-Benzofurancarboxylic acid, 7-bromo-2,3-dihydro (CAS No. 1521554-63-1) represents a multifaceted compound with significant potential in chemical biology and pharmaceutical research. Its unique structural features and reactivity make it a valuable tool for drug discovery efforts aimed at developing novel therapeutics against various diseases. As research continues to uncover new applications for this compound and its derivatives,CAS No. 1521554-63-1 is poised to play an increasingly important role in advancing our understanding of molecular interactions and improving human health.

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